Superior CIGS Solar Cell Efficiency with CdSO₄-Derived CdS Buffer Layers vs. Cadmium Acetate
In the fabrication of Cu(In,Ga)(Se,S)₂ (CIGS) thin-film solar cells, the use of a CdS buffer layer derived from a cadmium sulfate (CdSO₄) precursor yields a significantly higher power conversion efficiency compared to one derived from cadmium acetate (CdAc₂) [1]. This differentiation is critical for selecting the optimal cadmium source for high-efficiency device manufacturing.
| Evidence Dimension | CIGS Solar Cell Power Conversion Efficiency |
|---|---|
| Target Compound Data | 14.26% efficiency (CdS buffer from CdSO₄) |
| Comparator Or Baseline | 11.83% efficiency (CdS buffer from CdAc₂) |
| Quantified Difference | +2.43% absolute efficiency gain (a 20.5% relative improvement) |
| Conditions | Chemical bath deposition of CdS thin films; CIGS solar cell device fabrication and testing |
Why This Matters
The 2.43% absolute efficiency gain directly translates to higher power output and economic value for photovoltaic module manufacturers, making CdSO₄ the preferred precursor for high-performance CIGS devices.
- [1] Influence of Cadmium Sources on Properties of Chemically Deposited Cadmium Sulfide Thin Films for Highly Efficient Cu(In,Ga)(Se,S)₂ Solar Cells. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/asp/jnn/2018/00000018/00000008/art00081 (Accessed April 2026). View Source
